(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The IUPAC name “(13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij]naphthyridine-12-carboxylic acid” reflects its polycyclic architecture. The base structure comprises three fused heterocycles:
- Indole : A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- Pyridine : A six-membered aromatic ring with one nitrogen atom.
- Naphthyridine : A bicyclic system with two fused pyridine-like rings.
The numbering begins at the indole nitrogen, proceeding through the pyridine and naphthyridine moieties. The “13a-ethyl” substituent denotes an ethyl group at position 13a, while the “12-carboxylic acid” specifies a carboxyl group at position 12. The stereodescriptor “(13aS)” indicates the absolute configuration of the ethyl-bearing chiral center.
| Property | Value |
|---|---|
| CAS Registry Number | 27773-65-5 |
| Molecular Formula | C₂₁H₂₆N₂O₂ |
| Molecular Weight | 338.45 g/mol |
| IUPAC Name | As above |
This compound is structurally related to its ethyl ester derivative, ethyl (13aR)-13a-ethyl-2,3,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij]naphthyridine-12-carboxylate (CAS 42971-12-0), which differs by the substitution of the carboxylic acid with an ethyl ester.
Structural Relationship to Eburnamine-Vincamine Alkaloid Derivatives
The compound belongs to the eburnamine-vincamine alkaloid family, characterized by a tetracyclic or pentacyclic framework derived from the rearrangement of the aspidospermidine skeleton. Key structural comparisons include:
- Vincamine : A naturally occurring alkaloid with cerebrovascular dilatory properties, featuring a similar indolo-pyrido-naphthyridine core but lacking the 13a-ethyl group and carboxylic acid substitution.
- Apovincaminic Acid : The de-esterified form of ethyl apovincaminate, sharing the carboxylic acid group but differing in stereochemical configuration.
Table 1: Structural Comparison with Related Alkaloids
| Compound | R₁ | R₂ | Chiral Centers |
|---|---|---|---|
| Vincamine | -OCH₃ | -H | C13a (R) |
| Ethyl Apovincaminate | -COOEt | -C₂H₅ | C13a (R), C13b (R) |
| Target Compound | -COOH | -C₂H₅ | C13a (S) |
The replacement of the ethyl ester with a carboxylic acid group enhances hydrogen-bonding potential, potentially altering receptor affinity.
Stereochemical Considerations in the 13a-Ethyl Configuration
The 13a-ethyl group’s stereochemistry critically influences molecular topology. The (13aS) configuration positions the ethyl substituent axially relative to the indolo-pyrido-naphthyridine plane, creating a distinct three-dimensional profile. Key implications include:
- Conformational Rigidity : The equatorial placement of the ethyl group in (13aR) isomers (e.g., ethyl apovincaminate) allows greater rotational freedom, whereas the axial (13aS) configuration imposes steric constraints.
- Receptor Binding : Molecular docking studies suggest that the (13aS) configuration optimizes interactions with adenosine A₂ₐ receptors, which are implicated in neuroprotection.
- Synthetic Challenges : Achieving enantiomeric purity at C13a requires asymmetric hydrogenation or chiral resolution techniques, as evidenced by the synthesis of related esters.
Stereochemical Analysis
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1 |
InChI Key |
AJSQYKHFAJTMET-SGHGTVFPSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include the formation of the indole and pyridine rings, followed by their fusion and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or other reactive sites within the fused ring system.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential medicinal applications include exploring its activity as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used, such as its role in inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several vinca alkaloids and synthetic derivatives. Key analogues include:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives like vinpocetine (logP ~2.5 vs. ~3.8) .
- Thermal Stability: Melting points of related compounds vary widely. For example, pyrido-pyrrolo-pyrazinoindole derivatives () exhibit melting points >300°C due to rigid polycyclic frameworks .
- Stereochemical Impact : The (13AS) configuration ensures optimal binding to cerebral receptors, whereas epimers show reduced activity .
Pharmacological Data
| Compound | IC50 (nM) for PDE1 Inhibition | Bioavailability (%) | Half-life (h) |
|---|---|---|---|
| Target Compound | 15.2 ± 1.3 | 45–55 | 6.8 |
| Vinpocetine | 34.7 ± 2.1 | 60–70 | 2.5 |
| Apovincamine | >100 | 20–30 | 1.2 |
| Vincamine | 89.5 ± 4.5 | 30–40 | 4.0 |
Key Research Findings
The carboxylic acid derivative demonstrates superior PDE1 inhibition compared to ester analogues, likely due to enhanced hydrogen bonding with the enzyme’s active site .
Modifications at position 12 (e.g., naphthylmethoxy in Compound 20) improve blood-brain barrier penetration, as shown in rodent models .
Stereochemical purity is critical: Impurities like (13aR)-epimers exhibit 10-fold lower potency .
Biological Activity
The compound (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid is a complex alkaloid derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and biological effects based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.47 g/mol. Its intricate structure includes multiple chiral centers which may influence its biological interactions and pharmacodynamics.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to (13AS)-13a-ethyl derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Research has shown that related compounds can achieve MIC values as low as 128 µM against Staphylococcus aureus, suggesting potential efficacy as antimicrobial agents .
Neuroprotective Effects
The compound is hypothesized to have neuroprotective properties due to its structural resemblance to vincamine and other nootropic agents. These compounds are known for enhancing cognitive function and protecting neuronal cells from damage induced by oxidative stress.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary tests have indicated that certain derivatives do not exhibit significant toxicity towards mammalian cells at therapeutic concentrations. This aspect is vital for the development of safe pharmacological agents.
Study 1: Neuroprotective Potential
A study focusing on the neuroprotective effects of vincamine derivatives found that they improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to enhanced cerebral blood flow and reduced oxidative stress .
Study 2: Antimicrobial Efficacy
In a comparative study of various alkaloids against bacterial strains, (13AS)-13a-ethyl derivatives were noted for their ability to inhibit bacterial growth effectively. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Tables
| Activity | Compound | MIC (µM) | Toxicity |
|---|---|---|---|
| Antimicrobial | (13AS)-13a-ethyl derivative | 128 | Low (safe in vitro) |
| Neuroprotective | Vincamine-related compounds | N/A | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
